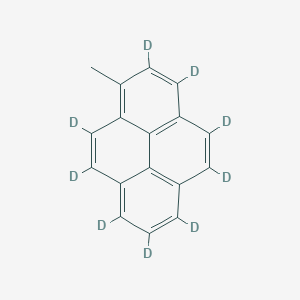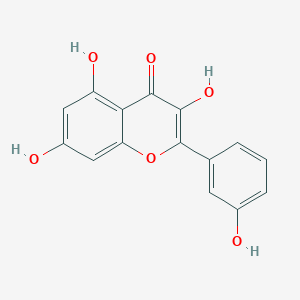
3,3',5,7-Tetrahydroxyflavone
Übersicht
Beschreibung
3,3’,5,7-Tetrahydroxyflavone, commonly known as luteolin, is a naturally occurring flavonoid found in various plants, fruits, and vegetables. It is known for its potent antioxidant, anti-inflammatory, and anticancer properties. This compound has been extensively studied for its potential therapeutic benefits in treating various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,7-tetrahydroxyflavone can be achieved through several methods. One common approach involves the demethylation of 5,7-dihydroxy-6,8-dimethoxyflavone using boron tribromide in anhydrous dichloromethane, yielding the desired compound with high purity . Another method involves the use of the Suzuki–Miyaura cross-coupling reaction to prepare synthetic derivatives of flavonoids, including 3,3’,5,7-tetrahydroxyflavone .
Industrial Production Methods: Industrial production of 3,3’,5,7-tetrahydroxyflavone often involves the extraction from natural sources such as vegetables, fruits, and medicinal herbs. The extraction process typically includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,5,7-Tetrahydroxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenated derivatives and aryl boronates in the presence of palladium catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3,3’,5,7-Tetrahydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various flavonoid derivatives.
Biology: It is studied for its role in modulating enzyme activities and cellular signaling pathways.
Industry: It is used in the formulation of dietary supplements and functional foods for its health benefits.
Wirkmechanismus
The mechanism of action of 3,3’,5,7-tetrahydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins . Additionally, it inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
- Quercetin (3,3’,4’,5,7-pentahydroxyflavone)
- Kaempferol (3,4’,5,7-tetrahydroxyflavone)
- Fisetin (3,3’,4’,7-tetrahydroxyflavone)
Comparison: 3,3’,5,7-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to quercetin, it has one less hydroxyl group, which affects its antioxidant capacity and solubility. Kaempferol, on the other hand, lacks the hydroxyl group at the 3’ position, resulting in different pharmacological properties. Fisetin shares a similar structure but differs in the position of hydroxyl groups, leading to variations in its biological effects .
Eigenschaften
IUPAC Name |
3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDQTIKKAYGHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


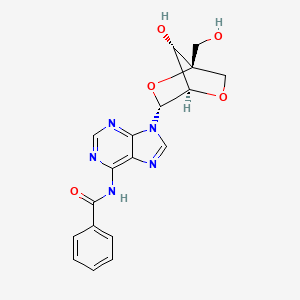
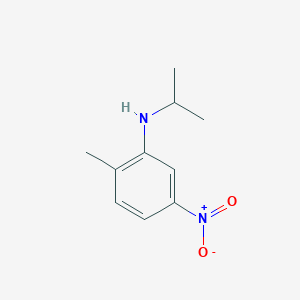
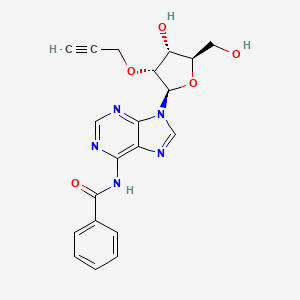
![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B3251589.png)
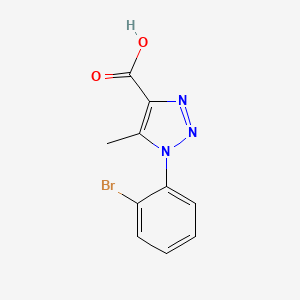
![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)
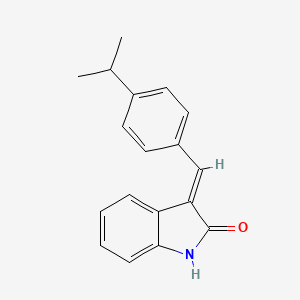
![(3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3251622.png)
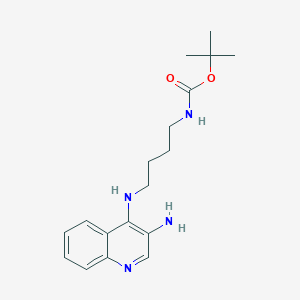
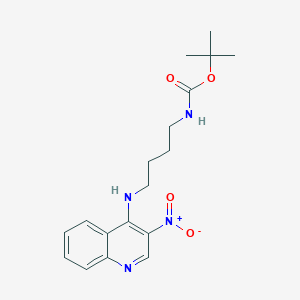
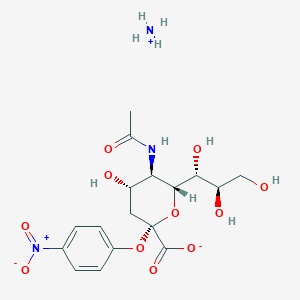
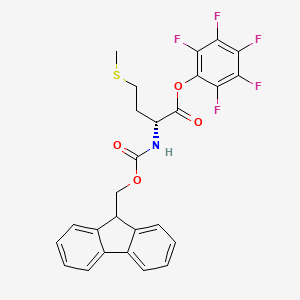
![Indeno[1,2,3-CD]fluoranthene-D12](/img/structure/B3251640.png)
